REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[CH:7][N:6]([C:9]([O:11][C:12]2[CH:17]=CC=C[CH:13]=2)=[O:10])[CH:5]([CH3:18])[CH:4]=1.[CH3:19]C(C)([O-])C.[K+]>O1CCCC1>[CH3:18][CH:5]1[CH2:4][C:3](=[O:2])[CH:8]=[CH:7][N:6]1[C:9]([O:11][C:12]([CH3:13])([CH3:17])[CH3:19])=[O:10] |f:1.2|
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Name
|
phenyl 4-methoxy-2-methylpyridine-1(2H)-carboxylate
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Quantity
|
70 g
|
Type
|
reactant
|
Smiles
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COC1=CC(N(C=C1)C(=O)OC1=CC=CC=C1)C
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Name
|
|
Quantity
|
1.2 L
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
128 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 10-15° C. for 20 h
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 3-L four neck round-bottom flask was purged
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Type
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TEMPERATURE
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Details
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maintained with a nitrogen atmosphere
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Type
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CONCENTRATION
|
Details
|
then concentrated in vacuo
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Type
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DISSOLUTION
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Details
|
The residue was dissolved in EtOAc (1.5 L)
|
Type
|
CUSTOM
|
Details
|
carefully quenched with ice water (200 mL)
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Type
|
CUSTOM
|
Details
|
The layers were separated
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Type
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EXTRACTION
|
Details
|
the aqueous was extracted with additional ethyl acetate (100 mL)
|
Type
|
WASH
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Details
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The combined organics was washed with aqueous sodium hydroxide (1.5 M, 3×100 mL), aqueous hydrochloric acid (1 M, 2×100 mL), and brine (200 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (ethyl acetate/petroleum ether, 1:200-1:20) as the eluent
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1N(C=CC(C1)=O)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 51.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |